molecular formula C26H30Br2N4O7 B12722197 2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate CAS No. 85455-52-3

2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate

Cat. No.: B12722197
CAS No.: 85455-52-3
M. Wt: 670.3 g/mol
InChI Key: PLDUXHBACDKFBK-UHFFFAOYSA-N
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Description

This compound is a highly functionalized benzoate ester featuring azo, diethylamino, methoxy-dioxobutyl, and dibromo substituents. The azo group (-N=N-) imparts chromophoric properties, while the ethoxy-oxoethyl ester enhances solubility in organic solvents. Bromine atoms at the 3,5-positions of the benzoate ring likely influence steric and electronic interactions, affecting reactivity and binding affinity in biological systems. The diethylamino and methoxy-dioxobutyl groups may contribute to pH-dependent solubility or intermolecular interactions .

Properties

CAS No.

85455-52-3

Molecular Formula

C26H30Br2N4O7

Molecular Weight

670.3 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-4-oxobutanoyl)amino]phenyl]diazenyl]benzoate

InChI

InChI=1S/C26H30Br2N4O7/c1-5-32(6-2)17-8-9-20(21(14-17)29-22(33)10-11-23(34)37-4)30-31-25-18(27)12-16(13-19(25)28)26(36)39-15-24(35)38-7-3/h8-9,12-14H,5-7,10-11,15H2,1-4H3,(H,29,33)

InChI Key

PLDUXHBACDKFBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C(=O)OCC(=O)OCC)Br)NC(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate involves multiple steps. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with phenacyl benzoates, such as 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, which are known intermediates for synthesizing heterocycles (e.g., oxazoles, imidazoles) and photoactive materials . Key differences include:

Feature Target Compound 2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate
Core Structure Benzoate ester with azo, diethylamino, and methoxy-dioxobutyl groups Simple phenacyl benzoate with brominated aryl rings
Substituents 3,5-dibromo, ethoxy-oxoethyl, complex arylazo side chain 4-bromo on both phenyl and benzoate rings
Photolytic Activity Not reported; azo groups may enable light-induced isomerization or degradation Known for mild photolysis under neutral conditions
Biological Applications Hypothesized due to diethylamino and azo groups (e.g., antimicrobial or dye uses) Primarily used as synthetic intermediates, not directly bioactive

Key Research Findings

Synthetic Utility: Unlike simpler phenacyl benzoates, the target compound’s azo and diethylamino groups may enable coupling reactions or pH-responsive behavior, expanding its utility in drug design or sensors. However, its synthesis likely requires multi-step protocols akin to those for triazole derivatives (e.g., reflux with acetic acid and substituted aldehydes) .

Stability: Bromine atoms in both compounds enhance thermal stability, but the target’s azo linkage may reduce photostability compared to non-azo phenacyl benzoates .

Solubility : The ethoxy-oxoethyl ester in the target compound improves solubility in polar aprotic solvents (e.g., DMSO), whereas brominated phenacyl benzoates are more lipophilic .

Biological Activity

2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate (CAS: 85455-52-3) is a complex organic compound with significant potential in various biological applications. Its structure includes multiple functional groups, such as an azo linkage and dibromo substitutions, which may contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and other therapeutic potentials.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC26H30Br2N4O7
Molecular Weight670.347 g/mol
LogPNot specified

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. A study comparing similar compounds found varying degrees of antibacterial and antifungal activities against common pathogens .
  • Anticancer Potential : The presence of bromine atoms and an azo linkage in the structure may enhance anticancer activity. Research on related compounds has shown that brominated aromatic amines can exhibit significant cytotoxic effects against cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, derivatives with similar functional groups have been studied for their ability to inhibit cyclooxygenase enzymes, which are relevant in inflammatory processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with structural similarities to this compound:

  • Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial properties of various brominated compounds. The minimum inhibitory concentration (MIC) was determined for several derivatives, showing promising results against both Gram-positive and Gram-negative bacteria .
    Compound NameMIC (μg/mL)Activity Type
    Brominated Azo Compound50Antibacterial
    Non-brominated Control>100No activity
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that similar compounds exhibited IC50 values ranging from 10 to 30 μM, indicating moderate to high cytotoxicity. Further studies suggested a mechanism involving apoptosis induction through mitochondrial pathways .
  • Enzyme Interaction Studies : Molecular docking studies have been performed to predict the binding affinity of the compound with target enzymes involved in cancer progression and inflammation. These studies indicated favorable interactions with active sites of cyclooxygenase enzymes .

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